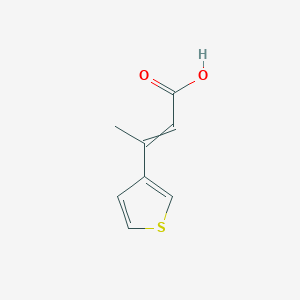
3-Thiophen-3-ylbut-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Thiophen-3-yl)but-2-enoic acid is an organic compound with the molecular formula C8H8O2S It features a thiophene ring, which is a five-membered ring containing one sulfur atom, attached to a butenoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(thiophen-3-yl)but-2-enoic acid can be achieved through several methods. One common approach involves the condensation of thiophene-3-carboxaldehyde with malonic acid in the presence of a base, followed by decarboxylation. Another method includes the use of thiophene-3-boronic acid and an appropriate alkyne under palladium-catalyzed coupling conditions.
Industrial Production Methods
Industrial production of 3-(thiophen-3-yl)but-2-enoic acid typically involves large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. The choice of reagents and catalysts is optimized to minimize costs and environmental impact.
化学反応の分析
Types of Reactions
3-(Thiophen-3-yl)but-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst are common.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated butanoic acid derivatives.
Substitution: Various substituted thiophene derivatives.
科学的研究の応用
3-(Thiophen-3-yl)but-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: It is utilized in the development of organic semiconductors and other advanced materials.
作用機序
The mechanism of action of 3-(thiophen-3-yl)but-2-enoic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins involved in inflammation and cell proliferation.
類似化合物との比較
Similar Compounds
- Thiophene-2-carboxylic acid
- Thiophene-3-carboxylic acid
- 2-(Thiophen-2-yl)acetic acid
Uniqueness
3-(Thiophen-3-yl)but-2-enoic acid is unique due to the presence of both a thiophene ring and a butenoic acid moiety. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for various applications.
特性
分子式 |
C8H8O2S |
|---|---|
分子量 |
168.21 g/mol |
IUPAC名 |
3-thiophen-3-ylbut-2-enoic acid |
InChI |
InChI=1S/C8H8O2S/c1-6(4-8(9)10)7-2-3-11-5-7/h2-5H,1H3,(H,9,10) |
InChIキー |
JMYHFMLJXLCSJG-UHFFFAOYSA-N |
正規SMILES |
CC(=CC(=O)O)C1=CSC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Methoxy-8-azaspiro[4.5]decan-7-one](/img/structure/B11717537.png)
![6-Bromoimidazo[1,2-a]pyrimidine-2-methanol](/img/structure/B11717550.png)
![tert-butyl N-[3-(N'-hydroxycarbamimidoyl)-1-bicyclo[1.1.1]pentanyl]carbamate](/img/structure/B11717555.png)
![[1-(4-Methoxyphenyl)-4-methoxybenzylidene]cyclopropane](/img/structure/B11717573.png)





![N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11717608.png)


![[(2S,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol](/img/structure/B11717626.png)

